4-Amino-2-methylquinazoline-8-carboxylic acid
CAS No.: 1268520-96-2
Cat. No.: VC0059608
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1268520-96-2 |
---|---|
Molecular Formula | C10H9N3O2 |
Molecular Weight | 203.201 |
IUPAC Name | 4-amino-2-methylquinazoline-8-carboxylic acid |
Standard InChI | InChI=1S/C10H9N3O2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13) |
Standard InChI Key | BGNGPPPYZBYQQU-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=CC=C2C(=O)O)C(=N1)N |
Introduction
Chemical Structure and Identification
4-Amino-2-methylquinazoline-8-carboxylic acid features a quinazoline core structure consisting of a fused benzene and pyrimidine ring system. The compound contains three key functional groups: an amino group (-NH2) at position 4, a methyl group (-CH3) at position 2, and a carboxylic acid group (-COOH) at position 8 of the quinazoline ring . These structural elements contribute to its chemical reactivity and potential biological properties.
Identification Data
Parameter | Value |
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CAS Number | 1268520-96-2 |
Molecular Formula | C10H9N3O2 |
Molecular Weight | 203.20 g/mol |
InChI | InChI=1S/C10H9N3O2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13) |
InChI Key | BGNGPPPYZBYQQU-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=CC=C2C(=O)O)C(=N1)N |
The compound is also known by several synonyms including 4-Amino-2-methyl-8-quinazolinecarboxylic acid and 8-Quinazolinecarboxylic acid, 4-amino-2-methyl- . These alternative names follow the systematic naming conventions based on the position of functional groups on the quinazoline core structure.
Physical and Chemical Properties
4-Amino-2-methylquinazoline-8-carboxylic acid exhibits characteristic physical and chemical properties that influence its behavior in various environments and reactions. The presence of both basic (amino) and acidic (carboxylic acid) functional groups contributes to its amphoteric nature.
Solubility and Reactivity
The compound typically demonstrates moderate to high solubility in polar solvents, primarily due to the presence of the carboxylic acid group and the amino group, both of which can form hydrogen bonds with solvent molecules . The carboxylic acid functionality makes it capable of participating in acid-base reactions, while the amino group can act as a nucleophile in various chemical transformations.
Chemical Reactivity
The compound can participate in various chemical reactions, including:
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Nucleophilic substitution reactions (via the amino group)
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Acid-base reactions (via the carboxylic acid group)
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Coupling reactions for the formation of amides, esters, and other derivatives
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Coordination with metal ions through the nitrogen atoms and carboxylate group
These reactive properties make it valuable as a building block in organic synthesis and medicinal chemistry applications.
Synthesis Methods
Although the search results don't provide a direct synthesis method for 4-Amino-2-methylquinazoline-8-carboxylic acid, patent CN104447547B describes a synthetic approach for a related compound, 4-aminoisoquinoline-8-methyl formate . This approach could potentially be adapted for the synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid with appropriate modifications.
The synthesis of related quinazoline derivatives typically involves:
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Starting with a suitable ortho-substituted benzoic acid derivative
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Formation of the quinazoline ring system through cyclization reactions
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Introduction of functional groups at the desired positions
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Functional group transformations to obtain the final product
The synthetic methods for these types of compounds often require careful control of reaction conditions to achieve selectivity and high yields.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
The GHS pictogram associated with this compound is the exclamation mark, indicating acute toxicity (Category 4), skin irritation, eye irritation, and specific target organ toxicity (single exposure) .
Precautionary Statement | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P264 | Wash thoroughly after handling |
P271 | Use only outdoors or in a well-ventilated area |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
Spectroscopic Properties
Although the search results don't provide specific spectroscopic data for 4-Amino-2-methylquinazoline-8-carboxylic acid, compounds with similar structures typically exhibit characteristic spectral features:
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In NMR spectroscopy, the methyl protons would appear as a singlet at approximately 2-3 ppm, while the aromatic protons would show in the 7-8 ppm range
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The carboxylic acid proton would appear as a broad singlet at 10-13 ppm
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The amino protons would typically appear as a broad singlet at 5-7 ppm, although this can vary significantly depending on solvent and concentration
These spectroscopic properties are useful for identification and purity assessment of the compound in laboratory settings.
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